
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C25H17ClF3N3O3 and its molecular weight is 499.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a derivative of naphthyridine that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-2-aminobenzothiazole derivatives with various acylating agents. The resulting products have shown varied biological activities, particularly in antimicrobial and anticancer domains. The synthetic pathways often utilize established methods for creating naphthyridine derivatives, which are known for their pharmacological properties .
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against a range of bacterial strains, showing notable effectiveness. A study highlighted that derivatives with specific substitutions on the aromatic rings demonstrated enhanced antibacterial activity .
Anticancer Properties
The compound's structure suggests potential anticancer activity. In vitro studies have evaluated its cytotoxic effects on various human cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values ranging from 2.38 to 8.13 µM against cervical and bladder cancer cell lines, indicating promising anticancer potentials . The presence of electron-withdrawing groups in the structure appears to enhance the cytotoxicity against these cell lines.
Enzyme Inhibition
Naphthyridine derivatives are also known to act as enzyme inhibitors. This property is particularly relevant in drug design for conditions like cancer and bacterial infections. Specific studies have demonstrated that modifications to the naphthyridine core can lead to enhanced inhibition of key metabolic enzymes involved in tumor progression and bacterial resistance mechanisms .
Study 1: Antimicrobial Efficacy
In a comparative study, a series of naphthyridine derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the introduction of chlorine and trifluoromethyl groups significantly improved the antimicrobial efficacy compared to non-substituted analogs .
Study 2: Cytotoxicity Assessment
A recent investigation focused on the cytotoxic effects of various naphthyridine derivatives on human cancer cell lines. The study employed the crystal violet assay to measure cell viability post-treatment with varying concentrations of the compounds. Results indicated that compounds featuring the trifluoromethyl group consistently exhibited lower IC50 values, suggesting enhanced potency against cancer cells .
Data Table: Biological Activity Overview
科学研究应用
Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
Naphthyridine derivatives have been investigated for their anticancer potential. The specific compound has demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it induces apoptosis and cell cycle arrest, which are crucial pathways in cancer treatment .
Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications, making it useful in creating libraries of compounds for drug discovery .
Development of Screening Libraries
This compound is included in various chemical libraries used for high-throughput screening in drug discovery programs. It is part of targeted diversity libraries, which aim to identify new bioactive compounds through systematic exploration of chemical space .
Case Study: Antimicrobial Evaluation
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several naphthyridine derivatives, including the compound discussed. The results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Case Study: Anticancer Activity
In another significant study, researchers synthesized this naphthyridine derivative and evaluated its effects on human cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner and triggered apoptotic pathways, highlighting its promise as an anticancer agent .
Summary Table of Applications
属性
IUPAC Name |
2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClF3N3O3/c1-14-9-10-17-23(35)18(22(34)15-5-4-6-16(26)11-15)12-32(24(17)30-14)13-21(33)31-20-8-3-2-7-19(20)25(27,28)29/h2-12H,13H2,1H3,(H,31,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPFRADCYRJHIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClF3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













